molecular formula C28H26ClN3O3S B431367 6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B431367
M. Wt: 520g/mol
InChI Key: OXSSCANHCZZASA-UHFFFAOYSA-N
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Description

6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique tricyclic structure with multiple functional groups, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For instance, a precursor containing the necessary functional groups can undergo cyclization under acidic or basic conditions to form the tricyclic structure.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. A suitable thiol reagent can react with a halogenated intermediate to form the desired sulfanyl compound.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions need to be optimized for each step to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.

    Scale-Up Considerations: For large-scale production, considerations such as cost of raw materials, reaction scalability, and environmental impact would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural complexity makes it a valuable tool for understanding molecular interactions.

Medicine

Potential medicinal applications include its use as a lead compound for drug development. Its multiple functional groups and tricyclic structure suggest it could interact with various biological targets, making it a candidate for developing new therapeutics.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of bonding interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces). The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one
  • 6-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Uniqueness

The uniqueness of 6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one lies in its specific combination of functional groups and tricyclic structure. The presence of the chlorophenyl group, in particular, may confer unique biological activities compared to its analogs with different substituents. This compound’s specific interactions with biological targets and its potential for diverse chemical modifications make it a valuable subject for further research and development.

Properties

Molecular Formula

C28H26ClN3O3S

Molecular Weight

520g/mol

IUPAC Name

6-benzyl-5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-ethyl-13-methyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

InChI

InChI=1S/C28H26ClN3O3S/c1-3-28(2)14-23-20(16-35-28)13-22-25(30-23)31-27(32(26(22)34)15-18-7-5-4-6-8-18)36-17-24(33)19-9-11-21(29)12-10-19/h4-13H,3,14-17H2,1-2H3

InChI Key

OXSSCANHCZZASA-UHFFFAOYSA-N

SMILES

CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C

Canonical SMILES

CCC1(CC2=NC3=C(C=C2CO1)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5)C

Origin of Product

United States

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